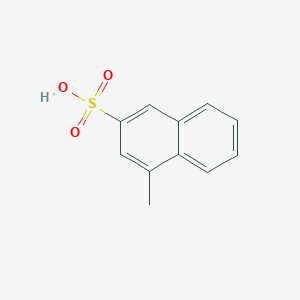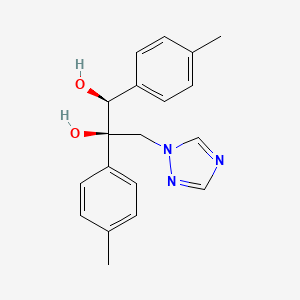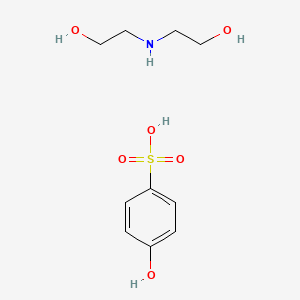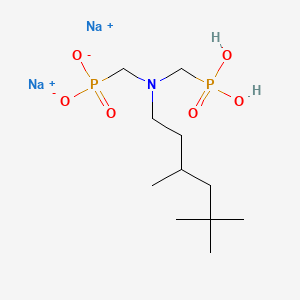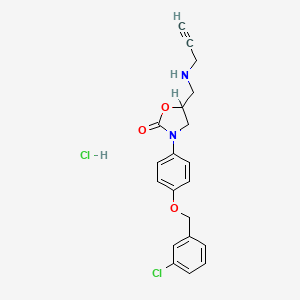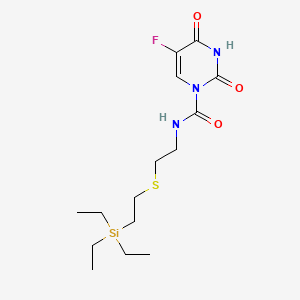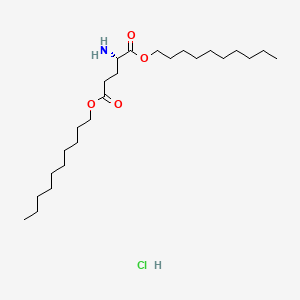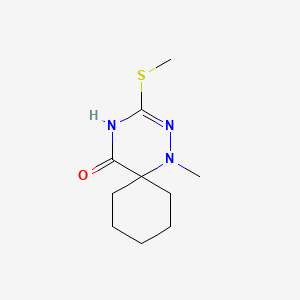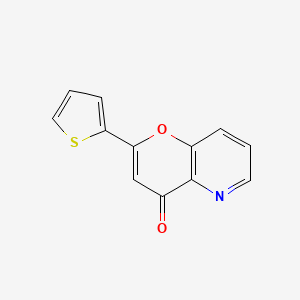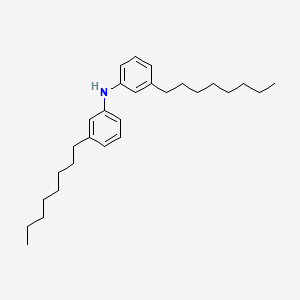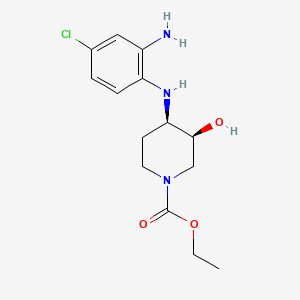![molecular formula C16H24N2O2 B12692946 2-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane CAS No. 91458-02-5](/img/structure/B12692946.png)
2-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane is an organic compound with the molecular formula C16H24N2O2. It is a type of isocyanate, which are compounds containing the functional group -N=C=O. This compound is used in various industrial applications, particularly in the production of polyurethanes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane typically involves the reaction of cyclohexylamine with phosgene to form cyclohexyl isocyanate. This intermediate is then reacted with formaldehyde and another equivalent of cyclohexylamine to produce the final product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and catalysts to ensure the efficient conversion of starting materials to the desired product. The reaction is typically conducted at elevated temperatures and pressures to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane undergoes several types of chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Polymerization: Reacts with polyols to form polyurethanes.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Common Reagents and Conditions
Alcohols: Used in the formation of urethanes.
Polyols: Used in the production of polyurethanes.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
Amines and Carbon Dioxide: Formed from hydrolysis.
Scientific Research Applications
2-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane is widely used in scientific research and industrial applications:
Chemistry: Used as a building block in the synthesis of various polymers and materials.
Biology: Studied for its potential use in drug delivery systems.
Medicine: Investigated for its potential use in biomedical applications, such as tissue engineering.
Industry: Used in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane involves the reaction of the isocyanate group with nucleophiles, such as alcohols and amines. This reaction forms stable urethane and urea linkages, which are essential in the formation of polyurethanes. The molecular targets and pathways involved in these reactions are primarily the hydroxyl and amine groups of the reacting species .
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(cyclohexyl isocyanate): Similar in structure and reactivity.
Bis(4-isocyanatocyclohexyl)methane: Another isocyanate with similar applications.
Uniqueness
2-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane is unique due to its specific molecular structure, which provides distinct reactivity and properties compared to other isocyanates. Its ability to form highly cross-linked polymers makes it particularly valuable in the production of high-performance materials .
Properties
CAS No. |
91458-02-5 |
|---|---|
Molecular Formula |
C16H24N2O2 |
Molecular Weight |
276.37 g/mol |
IUPAC Name |
2-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane |
InChI |
InChI=1S/C16H24N2O2/c1-12-2-3-14(9-16(12)18-11-20)8-13-4-6-15(7-5-13)17-10-19/h12-16H,2-9H2,1H3 |
InChI Key |
CXSGYWVQWOTXPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1N=C=O)CC2CCC(CC2)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



